molecular formula C8H7F2NO3 B014677 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid CAS No. 887354-54-3

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Cat. No.: B014677
CAS No.: 887354-54-3
M. Wt: 203.14 g/mol
InChI Key: IUTDPIPPGFFXPD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Optically Resolved Compounds

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has been utilized in the enantioselective synthesis of various compounds. For instance, Hayashi et al. (1991) achieved the separation of racemic perfluoro(2-dimethylamino-propionic acid), a compound similar in structure, into its enantiomers. This process involved preparative silica gel HPLC and hydrolysis, highlighting the compound's role in producing optically resolved new perfluorocarboxylic acids (Hayashi et al., 1991).

Synthesis of Difluorinated Pseudopeptides

The compound has been employed in the synthesis of difluorinated pseudopeptides. Gouge et al. (2004) used a derivative of this compound in the Ugi reaction, a method known for producing diverse molecular structures. This work led to the creation of various difluorinated pseudopeptides, demonstrating the compound's versatility in peptide mimetic chemistry (Gouge, Jubault, & Quirion, 2004).

Synthesis of Trifluoromethyl-Containing Compounds

In another study, Ohkura et al. (2003) explored the synthesis of trifluoromethyl-containing compounds using a similar structure, 2-(aminomethyl)pyridine. This reaction produced diastereomeric compounds with significant kinetic diastereoselectivity. Such research underscores the compound's role in synthesizing trifluoromethylated molecules, which are valuable in pharmaceuticals and agrochemicals (Ohkura, Berbasov, & Soloshonok, 2003).

Improved Syntheses of Mimosine and Related Compounds

Research by Harris (1976) on related compounds such as DL-u-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) has shown improved synthesis methods. This work is significant for producing pyridone derivatives more efficiently, which has implications in various biochemical applications (Harris, 1976).

Kinetic Resolution in Organic Synthesis

Zhou et al. (2008) conducted a kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates, highlighting the importance of this compound in resolving chiral molecules. This research is crucial for the production of enantiomerically pure compounds, a critical aspect in pharmaceutical synthesis (Zhou, Xu, & Chen, 2008).

Bionanocomposite Development

Totaro et al. (2017) used a derivative, 3-(4-hydroxyphenyl)propionic acid, as an organic modifier in layered double hydroxides for bionanocomposite development. These materials exhibit high thermal stability and mechanical reinforcement, demonstrating the compound's utility in advanced material science (Totaro et al., 2017).

Future Directions

The future directions of “2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid” could involve its use in further proteomics research, given its current application . It may also be of interest in the synthesis of new compounds, given the potential synthetic methods mentioned above .

Properties

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDPIPPGFFXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403182
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-54-3
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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